molecular formula C23H24FNO2 B11578163 cyclohexyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone

cyclohexyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B11578163
M. Wt: 365.4 g/mol
InChI Key: STLBQXJBLCTVHK-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

The synthesis of 3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific synthetic route for this compound may involve the following steps:

Industrial production methods for such compounds often involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the cyclohexanecarbonyl and 4-fluorophenoxyethyl groups can enhance its binding affinity and specificity. These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE can be compared with other indole derivatives, such as:

The uniqueness of 3-CYCLOHEXANECARBONYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24FNO2

Molecular Weight

365.4 g/mol

IUPAC Name

cyclohexyl-[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C23H24FNO2/c24-18-10-12-19(13-11-18)27-15-14-25-16-21(20-8-4-5-9-22(20)25)23(26)17-6-2-1-3-7-17/h4-5,8-13,16-17H,1-3,6-7,14-15H2

InChI Key

STLBQXJBLCTVHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)F

Origin of Product

United States

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